Dihydroorotase Inhibition
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone demonstrated inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, with an IC50 of 1.00 × 10^6 nM (1 mM) at pH 7.37 [1]. Dihydroorotase catalyzes the reversible cyclization of carbamoyl aspartate to dihydroorotate in pyrimidine biosynthesis; inhibition of this enzyme is a validated target for antiproliferative and immunosuppressive therapeutic strategies [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.00 × 10^6 nM (1 mM) |
| Comparator Or Baseline | Not available in direct head-to-head comparison |
| Quantified Difference | Not calculable |
| Conditions | Mouse Ehrlich ascites dihydroorotase; 10 µM compound concentration; pH 7.37 |
Why This Matters
This represents one of the few experimentally determined enzyme inhibition endpoints for this compound, providing a benchmark for researchers investigating pyrimidine biosynthesis modulators.
- [1] BindingDB. Affinity Data: IC50 = 1.00E+6 nM for dihydroorotase enzyme from mouse Ehrlich ascites at 10 µM and pH 7.37. SMILES Search. View Source
